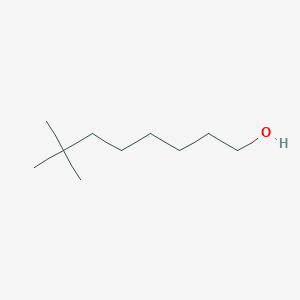

7,7-dimethyloctan-1-ol

Description

Contextual Significance within Branched Alcohols and Terpenoids

Branched-chain alcohols, such as 7,7-dimethyloctan-1-ol, are a class of organic compounds that exhibit distinct properties compared to their straight-chain counterparts. The branching in their carbon chain can influence factors like melting point, boiling point, and solubility. In the context of terpenoids, which are a large and diverse class of naturally occurring organic compounds derived from isoprene, this compound can be considered a saturated derivative. While not a terpenoid itself in the strictest sense, as it lacks the characteristic double bonds of many common terpenoids like geraniol (B1671447) and citronellol, it is often studied in relation to them. nih.gov For instance, the hydrogenation of citronellol, a natural monoterpenoid, can yield 3,7-dimethyloctan-1-ol (B75441), a structural isomer of this compound. tandfonline.com This structural relationship makes it a relevant compound for comparative studies in fields such as fragrance chemistry and pheromone research.

The branched structure of these alcohols can enhance their stability and solubility in lipid-rich environments. This characteristic is particularly relevant in biological systems, where interactions with cell membranes and proteins are crucial.

Overview of Research Trajectories for this compound

Research involving this compound and its isomers has followed several key trajectories. A significant area of investigation is its application in the synthesis of more complex molecules. For example, its derivatives have been explored for the creation of liquid crystals with ferroelectric smectic phases. tandfonline.com

In the field of biology, research has focused on the interactions of branched alcohols with olfactory receptors. Studies have utilized radiolabeled versions of related compounds, such as [3H]3,7-dimethyloctan-1-ol, to characterize the binding properties of odorant-binding proteins. nih.gov These investigations are crucial for understanding the molecular mechanisms of olfaction.

Furthermore, the biological activities of related branched alcohols have been a subject of study. For instance, 3,7-dimethyloctan-1-ol, an isomer, has been identified in the preen gland secretions of certain birds and has shown inhibitory activity against various microorganisms. researchgate.net This suggests potential avenues for research into the antimicrobial properties of branched alcohols. The compound and its isomers are also utilized as intermediates in the synthesis of fragrances, pharmaceuticals, and agrochemicals. medchemexpress.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| This compound | C10H22O | 158.28 | Not specified |

| 3,7-Dimethyloctan-1-ol | C10H22O | 158.29 | 213 |

| 4,7-Dimethyloctan-1-ol | C10H22O | 158.28 | 206-208 |

This table is generated based on available data and may not be exhaustive. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,7-dimethyloctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-10(2,3)8-6-4-5-7-9-11/h11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFZXYQQFYLUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7,7 Dimethyloctan 1 Ol

Laboratory-Scale Synthetic Pathways

On a laboratory scale, the synthesis of 3,7-dimethyloctan-1-ol (B75441) is primarily achieved through the reduction of corresponding aldehyde precursors and through stereoselective methods to produce specific enantiomers.

Reduction of Aldehyde Precursors (e.g., 3,7-dimethyloctanal)

The most direct laboratory method for synthesizing 3,7-dimethyloctan-1-ol involves the reduction of its aldehyde precursor, 3,7-dimethyloctanal (B3032866). This conversion is typically accomplished using standard reducing agents. Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, by reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in

Lithium aluminum hydride is a powerful reducing agent that can achieve high yields, often exceeding 95%, when refluxed in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). Sodium borohydride offers a milder alternative, capable of effectively reducing the aldehyde under less stringent conditions, typically between 0–25°C at atmospheric pressure.

| Reducing Agent | Typical Solvent | Reaction Conditions | Reported Yield |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux Temperature (~66°C) | >95% |

| Sodium borohydride (NaBH₄) | Protic solvents (e.g., Ethanol) | 0–25°C, Atmospheric Pressure | High |

Stereoselective Synthesis of Enantiomers (e.g., (S)-3,7-dimethyloctan-1-ol)

The production of specific enantiomers of 3,7-dimethyloctan-1-ol is crucial for applications in fragrance and pheromone synthesis. Stereoselective synthesis can be achieved through both chemical and biocatalytic routes. For instance, the synthesis of (S)-citronellol, an unsaturated precursor, can be accomplished via asymmetric isomerization of nerylamine compounds, followed by hydrolysis and hydrogenation. google.com Subsequent hydrogenation of the (S)-citronellol would yield (S)-3,7-dimethyloctan-1-ol.

Biocatalysis also offers highly selective pathways. Specific enzymes can reduce 3,7-dimethyloctanal to a single enantiomer with very high purity. For example, alcohol dehydrogenases have been used to produce the (R)-enantiomer with an enantiomeric excess greater than 99%.

Industrial-Scale Production Routes

For commercial purposes, 3,7-dimethyloctan-1-ol is produced on a large scale using cost-effective and efficient methods such as catalytic hydrogenation and, increasingly, biocatalytic transformations.

Catalytic Hydrogenation Processes (e.g., from citronellal)

The primary industrial method for producing 3,7-dimethyloctan-1-ol is the catalytic hydrogenation of unsaturated precursors derived from essential oils. chemicalbook.comwikipedia.org The most common starting materials are citronellal, citronellol, and geraniol (B1671447). chemicalbook.comwikipedia.org Citronellal is a major component of citronella oil. researchgate.net

This process involves reacting the starting material with hydrogen gas under pressure in the presence of a metal catalyst. researchgate.net Nickel-based catalysts are frequently used for this transformation. chemicalbook.comresearchgate.net The reaction hydrogenates the carbon-carbon double bonds and reduces the aldehyde or alcohol functional group to the saturated alcohol, 3,7-dimethyloctan-1-ol. researchgate.netgoogle.com Research has explored using nickel supported on natural zeolites to catalyze the conversion of citronella oil fractions directly to 3,7-dimethyloctan-1-ol. researchgate.net

| Precursor | Chemical Name | Typical Source | Catalyst Example |

|---|---|---|---|

| Citronellal | 3,7-Dimethyloct-6-enal | Citronella Oil researchgate.net | Nickel chemicalbook.comresearchgate.net |

| Citronellol | 3,7-Dimethyloct-6-en-1-ol | Geranium Oil, Citronella Oil nih.gov | Nickel chemicalbook.com |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol | Rose Oil, Palmarosa Oil | Nickel chemicalbook.com |

Biocatalytic Transformations (e.g., enzymatic reduction using alcohol dehydrogenases)

Biocatalytic methods represent a sustainable and highly selective alternative to traditional chemical synthesis. Enzymatic reduction using alcohol dehydrogenases (ADHs) can convert 3,7-dimethyloctanal into 3,7-dimethyloctan-1-ol with high specificity. These enzymes typically require a cofactor, such as NADPH, which provides the reducing equivalents. To make the process economically viable, cofactor regeneration systems are employed.

Research has shown that ADHs from microorganisms like Lactobacillus kefir and Rhodococcus ruber can selectively reduce 3,7-dimethyloctanal to the (R)-enantiomer with over 99% enantiomeric excess.

| Enzyme Source | Enantiomeric Excess (ee) | Productivity (g/L/h) |

|---|---|---|

| Lactobacillus kefir | 99.5% ((R)-enantiomer) | 8.7 |

| Rhodococcus ruber | 99.2% ((R)-enantiomer) | 7.2 |

7,7-Dimethyloctan-1-ol as a Key Synthetic Intermediate

Beyond its direct use in fragrances, 3,7-dimethyloctan-1-ol serves as a versatile intermediate in the synthesis of other complex organic molecules. medchemexpress.com Its stable, saturated structure and primary alcohol functional group allow for a variety of subsequent chemical modifications. It is utilized in the synthesis of pharmaceuticals and agrochemicals. medchemexpress.commedchemexpress.com

One documented application involves its use as a precursor for creating antifungal agents. For example, the compound 6-(2-aminoethylamino)-3,7-dimethyloctan-1-ol, synthesized from geranium oil derivatives, has shown efficacy against the fungus Fusarium oxysporum albedinis. ekb.eg Furthermore, the alcohol can be esterified with various carboxylic acids or their derivatives to produce 3,7-dimethyloctyl carboxylates, which are themselves valuable fragrance and flavor compounds. google.com

Advanced Spectroscopic and Chromatographic Characterization of 7,7 Dimethyloctan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7,7-dimethyloctan-1-ol (C₁₀H₂₂O), ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the different types of protons and their neighboring environments. The predicted spectrum of this compound would exhibit distinct signals corresponding to the terminal methyl groups, the methylene (B1212753) (-CH₂-) chain, the hydroxymethyl (-CH₂OH) group, and the hydroxyl (-OH) proton. The large tert-butyl group at the C7 position creates a highly shielded environment, resulting in a prominent singlet for its nine equivalent protons.

¹³C NMR Spectroscopy complements the proton data by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and identification of the chemical environment of each carbon, including the quaternary carbon at the C7 position.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ (C8, C9, C10) | ~0.8-0.9 | Singlet, integrating to 9H |

| -CH₂- (aliphatic chain) | ~1.2-1.6 | Multiplets | |

| -CH₂OH (C1) | ~3.6 | Triplet | |

| -OH | Variable | Singlet (broad) | |

| ¹³C NMR | -C(CH₃)₃ (C8, C9, C10) | ~29 | |

| -C(CH₃)₃ (C7) | ~32 | Quaternary Carbon | |

| -CH₂- (aliphatic chain) | ~23-44 |

Mass Spectrometry-Based Characterization and Identification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it provides high-sensitivity identification of individual components in a mixture. nih.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 158.28 g/mol . nih.govnist.gov The molecule would then undergo characteristic fragmentation. A common fragmentation pathway for primary alcohols is the loss of a water molecule (H₂O), resulting in an [M-18]⁺ peak. A significant fragmentation for this specific isomer would be the cleavage of the C6-C7 bond, leading to the loss of a tert-butyl radical (•C(CH₃)₃), which would produce a prominent fragment ion.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 158 | [C₁₀H₂₂O]⁺ | Molecular Ion ([M]⁺) |

| 140 | [C₁₀H₂₀]⁺ | Loss of H₂O ([M-18]⁺) |

| 101 | [C₆H₁₃O]⁺ | Loss of tert-butyl radical ([M-57]⁺) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules to identify functional groups.

Infrared (IR) Spectroscopy of this compound is dominated by absorptions characteristic of an alcohol. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. Sharp peaks between 2850 and 3000 cm⁻¹ correspond to C-H stretching vibrations of the alkyl chain. A distinct C-O stretching vibration for a primary alcohol typically appears in the 1050-1075 cm⁻¹ region. nist.gov

Raman Spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of a long-chain alcohol will show strong signals in the C-H stretching region (2800-3000 cm⁻¹) and various peaks in the fingerprint region (below 1500 cm⁻¹) corresponding to C-C bond stretching and CH₂ bending and rocking modes. tandfonline.comphysicsopenlab.orgnih.gov

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (Strong, Broad) | Weak or not observed |

| C-H Stretch (Alkyl) | 2850-2960 (Strong, Sharp) | 2800-3000 (Strong) |

| C-O Stretch | 1050-1075 (Strong) | Moderate |

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds like fatty alcohols. oup.com this compound can be separated using a non-polar or mid-polar capillary column (e.g., based on polydimethylsiloxane). Detection is commonly achieved using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or a Mass Spectrometer (MS) for definitive identification. To improve peak shape and reduce retention times, the alcohol may be derivatized, for example, by converting it to its trimethylsilyl (B98337) (TMS) ether. gerli.com

High-Performance Liquid Chromatography (HPLC) can also be used, though it presents challenges for simple alcohols that lack a UV chromophore. researchgate.net Analysis often requires derivatization to introduce a UV-absorbing or fluorescent tag. gerli.com Alternatively, universal detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed. waters.com Reversed-phase HPLC on a C18 or C8 column with a mobile phase like acetonitrile/water is a common approach.

Table 4: Comparison of Chromatographic Methods for this compound Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |

| Typical Column | Capillary column (e.g., DB-5, HP-1) | Reversed-phase (e.g., C18, C8) |

| Common Detector | Flame Ionization (FID), Mass Spectrometry (MS) | UV-Vis (requires derivatization), Refractive Index (RI), ELSD |

| Sample Requirement | Must be volatile and thermally stable | Must be soluble in the mobile phase |

| Advantages | High resolution, high sensitivity (especially with MS) | Suitable for non-volatile compounds, preparative scale possible |

Elemental Compositional Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, and oxygen) within a pure compound. For this compound, with the molecular formula C₁₀H₂₂O, the theoretical elemental composition can be calculated from its molecular weight (158.28 g/mol ). nih.govnist.gov

This analysis is experimentally verified using techniques like combustion analysis . In this method, a precisely weighed sample of the compound is burned in an excess of oxygen, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O). libretexts.orgyoutube.com By measuring the mass of the CO₂ and H₂O produced, the original mass percentages of carbon and hydrogen in the sample can be determined. The percentage of oxygen is typically calculated by subtracting the percentages of carbon and hydrogen from 100%.

Table 5: Elemental Composition of this compound (C₁₀H₂₂O)

| Element | Atomic Mass (amu) | Atoms in Molecule | Total Mass in Molecule (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 75.88% |

| Hydrogen (H) | 1.008 | 22 | 22.176 | 14.01% |

Reactivity and Derivatization Strategies of 7,7 Dimethyloctan 1 Ol

Chemoselective Functional Group Transformations (e.g., oxidation, reduction)

The primary alcohol moiety of 7,7-dimethyloctan-1-ol can be selectively oxidized to form either the corresponding aldehyde (7,7-dimethyloctanal) or carboxylic acid (7,7-dimethyloctanoic acid), depending on the choice of oxidizing agent and reaction conditions.

Oxidation:

Mild oxidizing agents are required to selectively oxidize a primary alcohol to an aldehyde without further oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this purpose. These reactions are typically carried out at or below room temperature to ensure high selectivity for the aldehyde product.

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone (B3395972) (Jones oxidation).

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | 7,7-Dimethyloctanal |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | 7,7-Dimethyloctanoic acid |

Reduction:

As this compound already exists in a reduced state at the C1 position, further reduction of the alcohol itself is not a typical transformation. However, derivatives of this compound, such as its corresponding esters or halides, can be reduced. For instance, if the alcohol is first converted to an alkyl halide (e.g., 7,7-dimethyloctyl bromide), it can then be reduced to the alkane (2,2-dimethyloctane) using a reducing agent like lithium aluminum hydride (LiAlH₄).

Selective Derivatization for Analytical and Material Applications (e.g., bromination, esterification)

The hydroxyl group of this compound is a prime target for derivatization to modify its physical and chemical properties for various applications.

Bromination:

The conversion of this compound to its corresponding alkyl bromide, 1-bromo-7,7-dimethyloctane, can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reactions typically proceed via an Sₙ2 mechanism, where the hydroxyl group is first converted into a better leaving group, which is then displaced by the bromide ion.

Esterification:

Esterification is a widely used derivatization technique for alcohols. This compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction is often catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification when reacting with a carboxylic acid. The use of more reactive acyl chlorides or anhydrides, often in the presence of a base like pyridine, can lead to higher yields and milder reaction conditions. These ester derivatives are valuable in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS), as they are often more volatile and provide characteristic fragmentation patterns. They also find applications in the development of new materials, where the properties of the final polymer or substance can be tuned by the choice of the ester group.

| Derivatization | Reagent(s) | Product |

| Bromination | Phosphorus tribromide (PBr₃) | 1-Bromo-7,7-dimethyloctane |

| Esterification | Carboxylic acid (R-COOH) + Acid catalyst | 7,7-Dimethyloctyl ester (R-COO-(CH₂)₆-C(CH₃)₃) |

Synthesis of Organometallic Complexes Derived from this compound (e.g., titanium salts)

The hydroxyl group of this compound can be deprotonated by a strong base to form an alkoxide. This alkoxide can then act as a ligand in the formation of organometallic complexes.

The synthesis of titanium alkoxides from alcohols is a well-established process. For this compound, this would involve its reaction with a titanium precursor, such as titanium tetrachloride (TiCl₄). The reaction typically proceeds with the liberation of hydrogen chloride (HCl) and the formation of a titanium(IV) alkoxide. The stoichiometry of the reaction can be controlled to produce species with varying numbers of alkoxide ligands attached to the titanium center. For example, reacting four equivalents of this compound with one equivalent of TiCl₄ in the presence of a base (to neutralize the HCl byproduct) would lead to the formation of titanium tetra(7,7-dimethyloctoxide), Ti(OCH₂(CH₂)₅C(CH₃)₃)₄.

These titanium alkoxide complexes can serve as catalysts in various organic transformations, such as polymerization and epoxidation reactions, and as precursors for the synthesis of titanium-containing materials through sol-gel processes. The sterically demanding nature of the 7,7-dimethyloctyl group can influence the solubility, stability, and catalytic activity of the resulting organometallic complex.

Theoretical and Computational Chemistry Studies on 7,7 Dimethyloctan 1 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and its influence on their physical and chemical properties. For a flexible molecule like 7,7-dimethyloctan-1-ol, with its long carbon chain, these studies can reveal the preferred spatial arrangements of atoms.

Molecular dynamics (MD) simulations are a key technique in this area. tohoku.ac.jp In MD, the movement of atoms and molecules is simulated over time, providing a detailed view of their dynamic behavior. For long-chain alcohols, MD simulations can elucidate how the molecule folds and interacts with its environment. tohoku.ac.jp For instance, studies on the adsorption of long-chain alcohols on surfaces show that the hydroxyl group tends to anchor to hydrophilic surfaces, while the alkyl chain extends away. tohoku.ac.jp This behavior is crucial in applications such as surfactants and in understanding interfacial phenomena. tohoku.ac.jp

The conformational landscape of this compound is expected to be complex due to the rotational freedom around its carbon-carbon single bonds. The presence of the bulky tert-butyl group at the 7-position will significantly influence the accessible conformations, sterically hindering certain arrangements and favoring others. Computational methods can be employed to identify the low-energy conformers and understand their relative populations, which is critical for interpreting experimental data and predicting reactivity.

Table 1: Computed Molecular Properties of Dimethyloctanol Isomers

| Property | This compound | 3,7-Dimethyloctan-1-ol (B75441) | 4,7-Dimethyloctan-1-ol |

| Molecular Weight | 158.28 g/mol | 158.28 g/mol nist.gov | 158.28 g/mol nih.gov |

| H-Bond Donor Count | 1 chemcd.com | 1 nih.gov | 1 nih.gov |

| H-Bond Acceptor Count | 1 chemcd.com | 2 nih.gov | 1 nih.gov |

| Rotatable Bond Count | 6 | 7 nih.gov | 7 nih.gov |

Note: Data for this compound is based on basic computational predictions, while data for other isomers is sourced from comprehensive databases and may be more extensively validated.

Quantum Chemical Investigations of Electronic Structure

Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate molecular electrostatic potential maps. These calculations help in understanding the reactive sites of the molecule. For an alcohol like this compound, the oxygen atom of the hydroxyl group is expected to be a region of high electron density, making it a likely site for electrophilic attack.

Quantum chemical methods are also instrumental in predicting thermochemical properties, such as enthalpy of formation and bond dissociation energies. These theoretical predictions can be particularly valuable when experimental data is scarce. Furthermore, these calculations can be used to model reaction mechanisms, providing a deeper understanding of the chemical transformations that this compound may undergo. The application of quantum chemical calculations is also pivotal in developing structure-activity relationship models for predicting properties like the octanol-water partition coefficient (logP). mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. nih.gov For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be particularly useful.

The prediction of NMR chemical shifts and coupling constants can be achieved with high accuracy using quantum chemical calculations. uncw.edu By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the corresponding chemical shifts. uncw.edu These predictions can then be compared with experimental spectra to confirm the structure of the molecule or to assign specific resonances to particular atoms. The use of computational tools like Gaussian allows for the prediction of chemical shifts based on quantum theory. nih.gov Machine learning approaches are also being developed to enhance the accuracy and efficiency of NMR predictions. frontiersin.org

Computational Approaches in Chromatographic Prediction

Computational approaches are widely used to predict the chromatographic behavior of molecules, which is essential for the development of analytical methods. acs.org For a compound like this compound, predicting its retention time in gas chromatography (GC) can facilitate its identification in complex mixtures. nih.gov

Various models have been developed to predict GC retention times based on the physicochemical properties of the analyte and the chromatographic system. nih.gov These models often use quantitative structure-retention relationships (QSRR) to correlate the molecular structure with the observed retention behavior. researchgate.net Descriptors such as boiling point, vapor pressure, and molecular size are commonly used in these models.

More advanced computational methods, including machine learning algorithms, are also being applied to predict retention times with greater accuracy. researchgate.net These methods can learn from large datasets of experimental retention data to build predictive models that can be applied to new compounds. retentionprediction.org For this compound, these computational tools can provide an estimate of its retention index on different GC columns, aiding in method development and in the tentative identification of the compound in experimental chromatograms.

Biological and Biochemical Activity of 7,7 Dimethyloctan 1 Ol

Antimicrobial Efficacy and Mechanistic Investigations

Research has demonstrated that 3,7-dimethyloctan-1-ol (B75441) possesses a notable spectrum of antimicrobial properties, positioning it as a compound of interest for various applications.

Studies have indicated that 3,7-dimethyloctan-1-ol is effective against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential utility as a natural preservative or therapeutic agent. Its action against these two major bacterial groups, which differ significantly in their cell wall structure, points to a mechanism that can overcome these structural variations.

The compound has shown potent antifungal and particularly strong anti-dermatophytic properties. Research highlights its high efficacy against dermatophytes of the Trichophyton genus, which are common causes of skin, hair, and nail infections in humans. Its activity against molds, such as Aspergillus, has been observed to be variable and can be dependent on the spore density of the fungus.

| Microorganism Type | Examples | Observed Activity | Source |

|---|---|---|---|

| Gram-positive Bacteria | Not Specified | Effective | |

| Gram-negative Bacteria | Not Specified | Effective | |

| Dermatophytes | Trichophyton spp. | Potent (MIC <0.1%) | |

| Molds | Aspergillus spp. | Variable |

The primary antimicrobial mechanism of action for 3,7-dimethyloctan-1-ol is believed to be the disruption of microbial cell membranes. Its molecular structure, featuring a hydrophobic hydrocarbon chain, allows it to partition into the lipid bilayers of cell membranes. This integration disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, cell lysis, and ultimately, cell death.

Antioxidant Properties and Free Radical Scavenging

3,7-Dimethyloctan-1-ol exhibits notable antioxidant capabilities. It functions as a free radical scavenger in a concentration-dependent manner. This activity is attributed to its ability to neutralize reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. The antioxidant effects suggest potential benefits in mitigating oxidative stress-related conditions.

Interactions with Biological Macromolecules and Receptors

Beyond its direct antimicrobial and antioxidant effects, 3,7-dimethyloctan-1-ol interacts with specific biological macromolecules, most notably proteins involved in olfaction.

Significant research has been conducted on the interaction between 3,7-dimethyloctan-1-ol and odorant-binding proteins (OBPs). OBPs are small, soluble proteins found in the olfactory mucus that are thought to transport odorant molecules to olfactory receptors. Radioligand binding assays using a tritium-labeled version of the compound ([³H]-3,7-dimethyloctan-1-ol) have been instrumental in characterizing these interactions.

These studies show that 3,7-dimethyloctan-1-ol competes with a wide array of other odorants, including terpenes and aldehydes, for binding sites on OBPs. The binding affinity is typically in the micromolar range, with dissociation constants (Kd) reported between 0.2 and 100 µM. This affinity is correlated with the compound's hydrophobicity. The binding event induces conformational changes in the OBP, which can be monitored using techniques such as circular dichroism spectroscopy.

| Macromolecule | Binding Affinity (Kd) | Key Findings | Source |

|---|---|---|---|

| Odorant-Binding Proteins (OBPs) | 0.2 - 100 µM | Competes with other odorants for binding sites; affinity correlates with hydrophobicity. |

Enzymatic Interactions and Modulations

There is currently no specific information available in peer-reviewed literature detailing the direct enzymatic interactions or modulatory effects of 7,7-dimethyloctan-1-ol. While the compound is mentioned as a synthetic intermediate in chemoenzymatic strategies for producing other molecules, studies on how this compound itself is processed by or influences specific enzymes are not present in the available literature. proquest.com

Occurrence and Role in Natural Biological Systems

Biosynthesis and Presence in Organisms (e.g., avian preen gland waxes)

No scientific studies have been identified that document the natural occurrence or biosynthesis of this compound in any organisms, including in avian preen gland waxes. Investigations into the composition of preen gland secretions have identified various other branched-chain alcohols, but this compound has not been reported as a constituent.

Ecological and Chemical Communication Roles

There is no available research to suggest that this compound plays a role in ecological or chemical communication processes such as serving as a pheromone or kairomone.

Biotransformation and Microbial Degradation Pathways (e.g., by Pseudomonas citronellolis)

No studies detailing the biotransformation or microbial degradation pathways of this compound have been found. Research on the microbial metabolism of related compounds exists, but these findings cannot be extrapolated to this specific isomer without direct experimental evidence.

Due to the absence of specific research data for this compound in the requested areas, a data table of research findings cannot be generated.

Advanced Applications of 7,7 Dimethyloctan 1 Ol in Chemical Science and Engineering

Materials Science and Polymer Chemistry Applications

Liquid-Crystalline Systems and Ferroelectric Properties

While direct studies on the liquid-crystalline properties of 7,7-dimethyloctan-1-ol are not widely published, research into its isomers provides significant insights into the potential of branched-chain alcohols in this field. For instance, derivatives of S-3,7-dimethyloctan-1-ol have been synthesized and shown to exhibit ferroelectric smectic phases. tandfonline.com In these studies, S-3,7-dimethyloctan-1-ol, produced by the hydrogenation of S-β-citronellol, served as a chiral building block. tandfonline.com The subsequent synthesis using this alcohol led to a variety of materials, many of which displayed smectic C* phases, a key characteristic for ferroelectric liquid crystals. tandfonline.com These findings suggest that the chiral nature and molecular geometry of such dimethyl-octanols are crucial for inducing the spontaneous polarization necessary for ferroelectric behavior.

Precursors for Advanced Materials (e.g., titanium-based nanoparticles)

The role of long-chain alcohols as solvents and stabilizing agents in the synthesis of nanoparticles is well-established. They can control particle size and prevent agglomeration during synthesis. While specific research detailing the use of this compound as a precursor for titanium-based nanoparticles is scarce, the principles of nanoparticle synthesis often involve alcohols as part of the reaction medium. For example, in microemulsion methods for preparing silica (B1680970) or silver nanoparticles, the alcohol component can influence the size and stability of the reverse micelles which act as nanoreactors. koreascience.kr This foundational role in nanoparticle synthesis protocols suggests a potential, though not yet specifically documented, application for this compound.

Catalysis and Industrial Chemical Processes

In the realm of industrial chemistry, the hydrogenation of related compounds is a key process for producing saturated alcohols like dimethyloctanols. For example, 3,7-dimethyloctan-1-ol (B75441) is produced commercially through the hydrogenation of compounds such as geraniol (B1671447), citronellol, or citral, often using a nickel catalyst. chemicalbook.com This process itself is a significant industrial application. While the use of this compound as a catalyst in processes like olefin polymerization or hydrogenation is not documented, its structural isomer 3,7-dimethyloctan-1-ol is a product of such catalytic reactions. chemicalbook.com

Role as a Specialized Solvent and Emulsifier

The structural isomer 3,7-dimethyloctan-1-ol is recognized for its utility as a solvent. medchemexpress.commedchemexpress.com Its molecular structure, featuring a polar hydroxyl (-OH) group and a nonpolar ten-carbon branched chain, gives it amphiphilic properties. This allows it to dissolve or be miscible with a range of other substances, including many fixed oils and propylene (B89431) glycol, while being insoluble in glycerol. nih.gov These properties are valuable in formulations for fragrances, flavors, and other chemical processes where miscibility with both polar and non-polar components is required.

Bioenergy Research and Biofuel Potential

Research has been conducted into the potential of 3,7-dimethyloctan-1-ol as a biofuel. medchemexpress.commedchemexpress.com Its viability for this application stems from its high energy content and low volatility, which are desirable characteristics for a fuel source. medchemexpress.commedchemexpress.com Branched-chain alcohols are of interest in bioenergy research as they can sometimes offer improved combustion properties compared to their straight-chain counterparts. The investigation into isomers like 3,7-dimethyloctan-1-ol indicates a broader interest in this class of compounds for renewable energy. medchemexpress.com

Agri-Chemical Applications

The potential for 3,7-dimethyloctan-1-ol to be used in agri-chemical applications has been noted, specifically as a potential repellent and insecticide. medchemexpress.commedchemexpress.com Its toxicity to certain pests has prompted studies into its effectiveness in this area. medchemexpress.com Furthermore, its isomer is used as an intermediate in the synthesis of various agrochemicals. medchemexpress.com The biological activity of such compounds, including their role as pheromones in some insect species, underpins their potential for development into specialized agri-chemical products.

Environmental Fate and Ecotoxicological Behavior of 7,7 Dimethyloctan 1 Ol

Biodegradation Pathways and Kinetics in Environmental Compartments (e.g., in water screening tests with activated sludge)

The biodegradation of 7,7-dimethyloctan-1-ol is expected to be a critical process in its environmental removal. Generally, primary alcohols can be readily biodegraded by microorganisms present in environments such as activated sludge. The typical aerobic biodegradation pathway involves the oxidation of the primary alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. This carboxylic acid can then enter the beta-oxidation cycle, leading to its complete mineralization to carbon dioxide and water.

However, the molecular structure of this compound, specifically the gem-dimethyl group at the C7 position, presents a significant steric hindrance. This terminal branching is known to inhibit the initiation of biodegradation by microbial enzymes. Studies on other branched hydrocarbons have shown that such structural features can drastically reduce the rate of biodegradation. Therefore, this compound is predicted to be not readily biodegradable. In screening tests with activated sludge, it is anticipated to exhibit slow and incomplete degradation.

Table 8.1: Predicted Biodegradation of this compound

| Biodegradation Test Type | Prediction Method | Predicted Outcome | Rationale |

| Ready Biodegradability (e.g., OECD 301) | QSAR Estimation | Not Readily Biodegradable | The presence of a quaternary carbon atom at the terminus of the alkyl chain is a recognized feature that impedes microbial degradation. |

| Inherent Biodegradability | QSAR Estimation | Potentially Biodegradable under acclimatized conditions | While rapid degradation is unlikely, microorganisms may adapt over extended periods to utilize the compound as a carbon source, albeit slowly. |

Bioaccumulation Potential in Aquatic and Terrestrial Systems

The bioaccumulation potential of a chemical refers to its tendency to accumulate in living organisms. This is often estimated using the octanol-water partition coefficient (Log Kow), which is a measure of a chemical's hydrophobicity. A higher Log Kow value generally indicates a greater potential for bioaccumulation.

For this compound, the Log Kow is estimated to be approximately 4.0. This value suggests a moderate potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with a Log Kow in this range can accumulate in the fatty tissues of organisms. The Bioconcentration Factor (BCF), which relates the concentration of a chemical in an organism to the concentration in the surrounding water, can also be estimated. Based on its Log Kow, the BCF for this compound is predicted to be in a range that suggests it is not considered to be bioaccumulative according to regulatory criteria (which often use a BCF threshold of 2000 or 5000).

Table 8.2: Predicted Bioaccumulation Parameters for this compound

| Parameter | Predicted Value | Method | Interpretation |

| Log Kow | 4.0 | QSAR Estimation | Moderate hydrophobicity, indicating a potential for partitioning into fatty tissues. |

| Bioconcentration Factor (BCF) | 200 - 500 L/kg | QSAR Estimation (from Log Kow) | Not expected to be significantly bioaccumulative in aquatic organisms. |

Environmental Transport and Distribution Modeling (e.g., adsorption/desorption, Henry's Law constant)

The transport and distribution of this compound in the environment are governed by its partitioning behavior between different environmental compartments such as water, soil, and air. Key parameters for modeling this behavior are the soil organic carbon-water partitioning coefficient (Koc) and the Henry's Law constant.

The Koc value indicates the tendency of a chemical to adsorb to soil and sediment. A higher Koc value suggests that the substance will be less mobile in soil and more likely to be found in sediment if released into water. Based on its Log Kow, the Log Koc for this compound is estimated to be around 3.0, indicating moderate adsorption to soil and sediment. This suggests that the compound will have limited mobility in soil and will tend to partition to particulate matter in aquatic systems.

The Henry's Law constant (H) provides a measure of the partitioning of a chemical between air and water. A higher H value indicates a greater tendency to volatilize from water into the air. The estimated Henry's Law constant for this compound is low, suggesting that volatilization from water is not a significant environmental transport pathway. The majority of the compound released into aquatic environments is expected to remain in the water column or adsorb to sediment.

Table 8.3: Predicted Environmental Transport and Distribution Parameters for this compound

| Parameter | Predicted Value | Unit | Method | Interpretation |

| Soil Organic Carbon-Water Partitioning Coefficient (Log Koc) | 3.0 | L/kg | QSAR Estimation (from Log Kow) | Moderate adsorption to soil and sediment, leading to limited mobility. |

| Henry's Law Constant (H) | 1.5 x 10-4 | atm·m3/mol | QSAR Estimation | Low volatility from water; air is not a major receiving compartment. |

Future Research Directions and Emerging Paradigms for 7,7 Dimethyloctan 1 Ol

Development of Novel Synthetic Methodologies

Currently, there is a scarcity of published, experimentally validated synthetic routes specifically for 7,7-dimethyloctan-1-ol. Future research could focus on developing efficient and scalable methods. The availability of precursors like 7,7-dimethyloctanoic acid provides a logical starting point for some of these theoretical pathways smolecule.com. The exploration of novel synthetic strategies is crucial for enabling further study of this compound's properties and potential applications.

Several plausible synthetic methodologies could be investigated:

Reduction of a Carboxylic Acid Precursor: A direct and high-yielding approach involves the reduction of 7,7-dimethyloctanoic acid. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are known to efficiently convert carboxylic acids to their corresponding primary alcohols smolecule.com.

Hydroboration-Oxidation of a Terminal Alkene: This classic organoboron reaction offers a route to produce primary alcohols with anti-Markovnikov regioselectivity masterorganicchemistry.com. A hypothetical precursor, 7,7-dimethyloct-1-ene, could be synthesized and subsequently subjected to a two-step hydroboration-oxidation sequence to yield the target alcohol.

Grignard Reaction with Formaldehyde (B43269): A carbon-carbon bond-forming strategy could employ a Grignard reagent. The synthesis of a 6,6-dimethylheptyl magnesium halide, followed by its reaction with formaldehyde, would produce this compound after an acidic workup ncert.nic.in.

| Methodology | Key Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Reduction of Carboxylic Acid | 7,7-dimethyloctanoic acid, Lithium aluminum hydride (LiAlH₄) | High yield, direct conversion from a known precursor. | Requires powerful, hazardous reducing agents; precursor availability may be limited. |

| Hydroboration-Oxidation | 7,7-dimethyloct-1-ene, Borane (BH₃), Hydrogen peroxide (H₂O₂), Base | High regioselectivity for the primary alcohol, mild reaction conditions. | Requires synthesis of the specific terminal alkene precursor. |

| Grignard Synthesis | 6,6-dimethylheptyl halide, Magnesium (Mg), Formaldehyde (CH₂O) | Builds the carbon skeleton, versatile methodology. | Grignard reagents are sensitive to moisture; formaldehyde is a gas. |

Exploration of Undiscovered Biological Activities and Mechanistic Pathways

The biological activities of this compound have not been reported. However, the structure-activity relationships of other long-chain and branched-chain alcohols suggest that it could exhibit significant biological effects, particularly those related to cell membrane interactions nih.govnih.gov. The bulky tert-butyl group at the terminus of the alkyl chain is a unique feature that could modulate its interaction with the lipid bilayers of microorganisms, potentially leading to novel antimicrobial or signaling properties.

Future research should focus on a systematic screening of its biological profile.

Antimicrobial Activity: Long-chain primary alcohols are known to possess antibacterial and antifungal properties, with their efficacy often dependent on the chain length nih.govresearchgate.net. The unique structure of this compound warrants investigation against a broad panel of pathogenic bacteria and fungi. The mechanism of action is often linked to the disruption of cell membrane integrity contecinc.com.

Mechanistic Pathways: Should antimicrobial activity be discovered, subsequent research could delve into the specific mechanistic pathways. Studies could investigate membrane fluidization, leakage of intracellular components, and inhibition of key cellular enzymes. The branched nature of the chain may influence how the molecule inserts into and disorders the lipid bilayer compared to its linear counterparts cbspd.com.

| Research Area | Proposed Assays | Potential Mechanistic Target | Rationale |

|---|---|---|---|

| Antibacterial Screening | Minimum Inhibitory Concentration (MIC) assays, Minimum Bactericidal Concentration (MBC) assays | Bacterial cell membrane | Long-chain alcohols often exhibit antibacterial properties. nih.govresearchgate.net |

| Antifungal Screening | Broth microdilution assays against pathogenic yeasts and molds | Fungal cell membrane (ergosterol interaction) | Lipophilic nature may allow for disruption of fungal membranes. |

| Mechanism of Action | Membrane permeability assays (e.g., K+ leakage), Cellular respiration inhibition studies | Lipid bilayer integrity, Electron transport chain enzymes | To determine if the primary action is membrane disruption or metabolic inhibition. nih.gov |

Advanced Material Development and Functionalization

The hydroxyl group of this compound provides a reactive site for its incorporation into larger molecules and materials. Its long, branched alkyl chain could impart unique physical properties such as hydrophobicity, flexibility, and steric bulk.

Emerging research paradigms could include:

Polymer and Surface Functionalization: The alcohol could be chemically grafted onto the surfaces of materials to tailor their properties. For example, grafting onto hydrophilic cellulose (B213188) nanocrystals can significantly increase their hydrophobicity, improving their compatibility with non-polar polymer matrices mdpi.com. The chain length and branching of the alcohol can influence the resulting surface energy slu.seresearchgate.net.

Novel Monomers and Plasticizers: this compound could serve as a monomer in the synthesis of specialty polyesters or polyurethanes. The bulky terminal group could disrupt polymer chain packing, potentially lowering the glass transition temperature and increasing flexibility. Furthermore, esterification of this alcohol could yield novel plasticizers with unique performance characteristics.

| Application Area | Proposed Approach | Expected Property Modification | Scientific Basis |

|---|---|---|---|

| Surface Modification | Grafting onto surfaces of polymers or nanoparticles via the hydroxyl group. | Increased hydrophobicity, altered interfacial adhesion. | The hydroxyl group allows for covalent attachment to surfaces. mdpi.comnih.gov |

| Specialty Polymers | Use as a monomer in polymerization reactions (e.g., polyesterification). | Increased flexibility, lower crystallinity due to steric hindrance from the branched chain. | The bulky alkyl group can disrupt regular polymer chain packing. |

| Bio-based Plasticizers | Esterification with dicarboxylic acids (e.g., phthalic or adipic acid). | Could offer unique solvency and compatibility with polymers like PVC. | Long-chain alcohol esters are commonly used as plasticizers. |

Sustainable Production and Environmental Remediation Strategies

Developing green and sustainable methods for chemical production is a paramount goal in modern chemistry. Future research on this compound should include the exploration of biocatalytic and renewable-feedstock-based production routes, as well as an assessment of its environmental fate.

Sustainable Production: Metabolic engineering of microorganisms offers a promising avenue for the sustainable production of higher-chain alcohols from renewable resources like glucose frontiersin.orgnih.gov. Engineered strains of E. coli or yeast could potentially be developed to synthesize this compound or its precursors rsc.org. Biocatalytic approaches, using isolated enzymes like alcohol dehydrogenases, could also provide highly selective and environmentally benign synthetic routes mdpi.comnih.gov.

Environmental Remediation: Understanding the biodegradability of this compound is essential for assessing its environmental impact. The biodegradation pathways for branched-chain alkanes typically involve an initial oxidation step to form an alcohol, which is then further metabolized frontiersin.orgnih.gov. It is plausible that microorganisms exist or could be enriched that are capable of degrading this compound. Additionally, derivatives of this alcohol, such as its sulfated esters, could be investigated for their potential as novel, biodegradable surfactants for use in environmental remediation applications.

| Strategy | Proposed Research Direction | Potential Outcome | Relevant Scientific Principles |

|---|---|---|---|

| Sustainable Production | Metabolic engineering of microbial hosts (e.g., E. coli) to produce the target molecule from renewable feedstocks. | A bio-based production route, reducing reliance on petrochemicals. | Engineered microbes can produce a variety of branched-chain alcohols. frontiersin.orgnih.gov |

| Biocatalysis | Screening for and engineering enzymes (e.g., alcohol dehydrogenases) for the selective synthesis of the alcohol. | A green chemistry approach with high selectivity and mild reaction conditions. | Biocatalysis is a powerful tool for chiral alcohol synthesis. mdpi.comnih.gov |

| Biodegradability Assessment | Studying the degradation of this compound by environmental microbial consortia. | Determination of its environmental persistence and fate. | Microbial pathways for degrading branched alkanes are known. frontiersin.orgnih.gov |

| Environmental Remediation | Synthesis and testing of derivatives (e.g., sulfates, ethoxylates) as potential biosurfactants. | Development of novel, potentially biodegradable surfactants. | Long-chain alcohols are precursors to many common surfactants. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.